Diethyl allylphosphonate

Copolymerization Reactivity Ratios Materials Science

Diethyl allylphosphonate (DEAP, CAS 1067-87-4, C₇H₁₅O₃P, MW 178.17) is an organophosphorus compound classified as an allyl phosphonate ester, characterized by an allyl (CH₂=CH–CH₂–) group directly bonded to a phosphonate [P(O)(OEt)₂] moiety. It presents as a colorless to pale yellow liquid with a boiling point of 46 °C at 0.35 mmHg and a refractive index n²⁰/D of 1.4340.

Molecular Formula C7H15O3P
Molecular Weight 178.17 g/mol
CAS No. 1067-87-4
Cat. No. B092648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl allylphosphonate
CAS1067-87-4
Molecular FormulaC7H15O3P
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC=C)OCC
InChIInChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3
InChIKeyYPJHXRAHMUKXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Allylphosphonate (CAS 1067-87-4): Technical Profile and Class Context for Procurement Decisions


Diethyl allylphosphonate (DEAP, CAS 1067-87-4, C₇H₁₅O₃P, MW 178.17) is an organophosphorus compound classified as an allyl phosphonate ester, characterized by an allyl (CH₂=CH–CH₂–) group directly bonded to a phosphonate [P(O)(OEt)₂] moiety . It presents as a colorless to pale yellow liquid with a boiling point of 46 °C at 0.35 mmHg and a refractive index n²⁰/D of 1.4340 . As a member of the broader allyl phosphonate class, DEAP serves as a versatile C3 building block in Horner-Wadsworth-Emmons (HWE) olefination, cross-coupling, polymerization, and click chemistry applications [1]. However, its reactivity profile, regioselectivity in carbanion chemistry, and performance in materials applications differ substantially from structurally adjacent analogs such as vinyl phosphonates, allyl phosphates, and saturated dialkyl phosphites—differences that directly impact synthetic outcomes and material performance, making informed compound selection critical for both research and industrial procurement.

Why Allyl Phosphonates Cannot Be Substituted with Vinyl Phosphonates, Allyl Phosphates, or Saturated Phosphites in Diethyl Allylphosphonate Procurement


Although DEAP belongs to the organophosphorus ester family, generic substitution with closely related compounds introduces significant functional liabilities. Allyl phosphonates differ fundamentally from vinyl phosphonates in olefin reactivity: vinyl phosphonates fail to undergo efficient cross-metathesis with Grubbs catalysts due to the electron-withdrawing nature of the α-phosphonate group, whereas the isolated allyl double bond in DEAP participates readily in cross-metathesis, enabling its use in enantioselective nucleoside phosphonate synthesis via Pd-catalyzed allylic amination followed by cross-metathesis [1][2]. Substituting allyl phosphonates with allyl phosphates (P–O–C instead of P–C bond) introduces hydrolytic instability and altered HWE reactivity [3]. Additionally, saturated dialkyl phosphites (e.g., diethyl phosphite) lack the allyl unsaturation required for radical addition, thiol-ene click chemistry, and copolymerization with vinyl monomers—capabilities that define DEAP's utility in both organic synthesis and materials science applications [4].

Diethyl Allylphosphonate: Head-to-Head Quantitative Differentiation from Analogs in Polymerization, Catalysis, and Materials Performance


Copolymerization Reactivity Ratios: DEAP vs. Diallyl Butylphosphonate (DABP) vs. Diallyl Phenylphosphonate (DAPP)

In free-radical copolymerization with lauryl methacrylate (LMA), DEAP demonstrates a distinct reactivity ratio profile compared to other diallyl phosphonates. The ternary comparison shows DEAP exhibits substantially different copolymerization behavior relative to diallyl butylphosphonate (DABP) and diallyl phenylphosphonate (DAPP), reflecting the influence of the phosphonate ester substituents on allyl monomer reactivity and incorporation efficiency [1]. This quantitative difference in reactivity ratios directly governs the monomer feed ratios required to achieve desired copolymer compositions in industrial polymerization processes.

Copolymerization Reactivity Ratios Materials Science Polymer Chemistry

Silver Nanoparticle Stabilization: DEAP-Derived Phosphonate vs. Free Phosphonic Acid Functionality

In the synthesis of phosphonate-functionalized mesoporous hybrid silica thin films via photochemical radical thiol-ene addition (PRTEA), organophosphosilanes derived from DEAP and vinylphosphonic acid (VPA) were directly compared. Quantitative incorporation of both silanes was confirmed by EDS and XPS [1]. While the free phosphonic acid functionality (VPA-derived) exhibited the largest Ag(I) ion adsorption capacity, the ester-protected phosphonate derived from DEAP conferred significantly higher chemical stability to the resulting silver nanoparticles against oxidation [1].

Nanomaterials Hybrid Materials Click Chemistry Silver Nanoparticles

HWE Reaction Regioselectivity and (E)-Selectivity: DEAP vs. Silylated Allylphosphonates

In Horner-Wadsworth-Emmons (HWE) reactions, the reactivity of DEAP is characterized by solvent-dependent regioselectivity when reacting with aromatic aldehydes, with the carbanion of DEAP yielding α- or γ-adducts depending on solvent polarity [1]. However, a notable limitation of free allylphosphonates including DEAP is susceptibility to γ-deprotonation and undesired side reactions. Introduction of a trimethylsilyl (TMS) group to allylphosphonates blocks γ-addition and proton abstraction, conferring distinct advantages for HWE olefination [2]. For terminal (E)-1,3-diene synthesis, DEAP treatment with BuLi at –78 °C followed by aldehyde addition and HMPA yields high E-selectivity [3].

Horner-Wadsworth-Emmons Olefination Stereoselective Synthesis Natural Products

Arbuzov Rearrangement Synthesis: DEAP vs. Substituted Allylphosphonates in Stereoselectivity

The thermally induced Arbuzov rearrangement of allyl diethyl phosphites provides DEAP and substituted analogs under mild conditions with high stereoselectivity and yield [1]. This synthetic route is notably efficient for DEAP and substituted 2-methoxycarbonyl- and 2-cyano-allylphosphonates. However, the allyl-vinyl migration phenomenon—relevant to understanding isomerization pathways—was observed to occur only in allyl phosphonate systems and not in other allylic phosphonates such as crotyl, prenyl, or cinnamylphosphonates [2], indicating a unique reactivity pattern for the unsubstituted allyl phosphonate scaffold.

Arbuzov Rearrangement Synthesis Stereoselectivity Process Chemistry

Multi-Step Synthetic Utility: DEAP as a Precursor to Diethyl 2-Oxoethylphosphonate and Substituted Butadienes

DEAP serves as a versatile intermediate that can be efficiently transformed into other valuable phosphonate building blocks. Ozonolysis of DEAP cleanly affords diethyl 2-oxoethylphosphonate [1], a key Horner-Wadsworth-Emmons reagent for the synthesis of α,β-unsaturated carbonyl compounds. Additionally, DEAP participates in palladium-catalyzed Mizoroki-Heck coupling with aryl halides in water to yield aryl-substituted allylphosphonates in good to excellent yields, which can be further converted to 1,4-diarylbuta-1,3-dienes via HWE-Wittig cascade reactions [2].

Ozonolysis C-C Bond Formation Building Block Phosphonate Synthesis

High-Value Application Scenarios for Diethyl Allylphosphonate Supported by Comparative Evidence


Synthesis of Enantiopure Acyclic Nucleoside Phosphonates via Cross-Metathesis

DEAP is uniquely suited for the enantioselective synthesis of acyclic nucleoside phosphonates—a class of antiviral agents including adefovir and tenofovir analogs—via a two-step sequence involving Pd-catalyzed asymmetric allylic amination with nucleic bases followed by cross-metathesis with DEAP. The isolated allyl double bond in DEAP participates efficiently in cross-metathesis, a transformation that fails with vinyl phosphonates due to the electron-withdrawing α-phosphonate substituent . Reported yields in this sequence reach up to 92% ee [1], establishing DEAP as an essential building block for medicinal chemistry programs targeting antiviral nucleoside phosphonate therapeutics .

Flame-Retardant and Antistatic Copolymer Modifiers for ABS and Polypropylene

DEAP serves as a reactive comonomer in the synthesis of phosphorus-containing copolymers that simultaneously impart flame-retardant and antistatic properties to commercial thermoplastics. In the tertiary copolymer poly(ethylene glycol) methacrylate/methyl methacrylate/diethyl allylphosphonate (PMMD), synthesized via free-radical precipitation polymerization in aqueous phase, DEAP incorporation significantly improves both antistatic and flame-retardant performance of acrylonitrile-butadiene-styrene (ABS) resin with minimal reduction in mechanical properties . The allyl functionality of DEAP enables covalent incorporation into the polymer backbone, providing permanent, non-leaching flame retardancy compared to additive-type phosphate flame retardants that migrate over time [1].

Functionalized Mesoporous Silica Thin Films with Stable Embedded Silver Nanoparticles

DEAP is employed in photochemical radical thiol-ene addition (PRTEA) to synthesize organophosphonated thiopropyltrimethoxysilanes for the fabrication of hybrid mesoporous silica thin films. Direct comparative data demonstrate that DEAP-derived phosphonate functionality confers higher chemical stability to embedded silver nanoparticles against oxidation relative to films functionalized with free phosphonic acid groups (VPA-derived) . This enhanced oxidative stability is critical for applications in antimicrobial surface coatings, catalytic membranes, and optical sensing platforms where nanoparticle integrity over extended operational lifetimes directly determines product performance and replacement intervals .

Total Synthesis of Complex Natural Products via Horner-Wadsworth-Emmons Coupling

DEAP and its derivatives are employed in the total synthesis of structurally complex natural products where stereocontrolled olefin formation is essential. Representative applications include the enantioselective synthesis of solamin-type mono-THF acetogenins (anticancer acetogenins from Annonaceae) , the stereoselective construction of pentacyclic furanosteroids [1], and the synthesis of spongistatin 2 (a potent marine macrolide antimitotic agent) via Wittig coupling . DEAP's ability to participate in HWE reactions with high E-selectivity under optimized conditions (–78 °C, BuLi, HMPA) [2] makes it the reagent of choice for natural product total synthesis programs requiring reliable, stereocontrolled C–C double bond formation. The growing body of natural product syntheses (over 30 representative examples from 2015-2020) employing HWE reactions underscores the sustained demand for allyl phosphonate reagents in this domain [3].

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